2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-yl methylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. The mixture is usually stirred at room temperature or under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl methylcarbamate: Shares the naphthalene moiety but differs in the functional groups attached.
4-(2-(Naphthalen-2-yloxy)-ethyl)-morpholine: Contains a naphthalene ring but has a different core structure.
(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione stands out due to its benzoxazepine ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H17NO4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H17NO4/c1-14-21(25)23(22(26)18-8-4-5-9-20(18)27-14)13-19(24)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14H,13H2,1H3 |
InChI Key |
DWXKLOWTBYSROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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